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1. Introduction

Boron is the most common p-type dopant used to introduce positive charge carriers (holes) into

silicon and other semiconductor materials.[1][2] This process, known as doping, is fundamental

to the fabrication of nearly all modern electronic devices, including transistors, diodes, and

solar cells.[3][4] Natural boron is composed of two stable isotopes: Boron-11 (≈80%) and

Boron-10 (≈20%). For most electronic doping applications, boron with this natural isotopic

abundance is used. The selection of a specific isotope is generally not critical for altering the

semiconductor's electrical properties.

However, the Boron-10 isotope possesses a unique nuclear property: a very large cross-

section for capturing thermal neutrons.[5] This characteristic makes it less suitable for devices

intended for high-radiation environments due to potential transmutation effects but makes it the

material of choice for fabricating semiconductor-based thermal neutron detectors.[6][7]

This document provides an overview of the applications and protocols for using boron, with a

focus on processes where Boron-10 is relevant, in semiconductor technology.

2. Key Applications

P-Type Doping for CMOS Devices: Boron is used to create the p-type regions in

Complementary Metal-Oxide-Semiconductor (CMOS) technology, which is the foundation of

modern microprocessors and memory chips.[3][8] This includes forming the source/drain

junctions of PMOS transistors and p-well regions.
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Emitters in Solar Cells: In n-type silicon solar cells, a boron-doped p-type emitter is created

on the surface to form the p-n junction necessary for charge separation and collection.[9][10]

Shallow Junction Formation: Advanced electronic devices require extremely shallow doped

regions (ultra-shallow junctions) to minimize short-channel effects.[11] Various boron-based

molecular implant species and plasma doping techniques are employed to achieve this.[11]

Neutron Detection: Enriched Boron-10 is used as a converter material in semiconductor

neutron detectors. When a thermal neutron is captured by a Boron-10 atom, it undergoes a

nuclear reaction—¹⁰B(n,α)⁷Li—releasing an alpha particle and a Lithium-7 ion.[5][6][12]

These charged particles travel into the semiconductor substrate, creating electron-hole pairs

that are detected as an electrical signal.[6]

3. Doping Methodologies

Several techniques are used to introduce boron into a semiconductor substrate. The primary

methods include ion implantation, plasma doping, and thermal diffusion.

Ion Implantation: This is the most common doping technique due to its precise control over

dose and depth.[2][3][8] An ion implanter generates a beam of boron ions (or boron-

containing molecular ions), accelerates them to high energy, and directs them into the

semiconductor wafer.[13] The depth of implantation is controlled by the ion energy, while the

concentration of dopant is determined by the beam current and implant time (dose).[3] To

overcome throughput limitations at very low energies, molecular ions like BF₂, decaborane

(B₁₀H₁₄), and octadecaborane (B₁₈H₂₂) are used.[11][14][15]

Plasma Doping (PLAD): Also known as Plasma Immersion Ion Implantation (PIII), this

technique is well-suited for creating ultra-shallow junctions.[11] The wafer is placed in a

chamber filled with a boron-containing gas, such as diborane (B₂H₆) or boron trifluoride

(BF₃). A plasma is generated, and a high-voltage pulse applied to the wafer holder

accelerates the boron ions from the plasma into the wafer surface.[11]

Thermal Diffusion: This method involves exposing the semiconductor wafer to a boron-rich

environment at high temperatures (typically >900°C).[16] The boron atoms then diffuse from

the surface into the silicon lattice. The source of boron can be a gas (e.g., boron tribromide,

BBr₃), a liquid solution (e.g., boric acid in a spin-on dopant), or a solid source.[10][17]
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4. Post-Doping Annealing

After ion implantation or plasma doping, the semiconductor's crystal lattice is damaged by the

energetic ion bombardment.[3][13] Furthermore, the implanted boron atoms are often not in

substitutional sites within the lattice and are therefore electrically inactive. A high-temperature

annealing step is required to repair the crystal damage and "activate" the dopants by allowing

them to move into substitutional lattice positions.[3]

Experimental Protocols
Protocol 1: P-Type Doping via Boron Ion Implantation

This protocol describes a general procedure for creating a p-type doped region in a silicon

wafer using ion implantation.

Substrate Preparation:

Start with an n-type single-crystalline silicon wafer.

Perform a standard wafer cleaning procedure (e.g., RCA clean) to remove organic and

metallic contaminants.

If necessary, grow or deposit a masking layer (e.g., silicon dioxide or photoresist) and

pattern it using photolithography to define the areas to be doped.

Implanter Setup:

Load the wafer into a high-current or medium-current ion implanter.

Select the ion species. For shallow junctions, molecular ions like octadecaborane (B₁₈H₂₂)

may be used; for deeper implants, atomic boron (¹¹B⁺) is common.

Set the acceleration energy. This determines the projected range (depth) of the implant.

For ultra-shallow junctions, equivalent energies can be as low as 0.5 keV.[8][11] For

deeper wells, energies can be much higher.

Set the implant dose. This determines the total number of boron atoms implanted per unit

area (e.g., 1x10¹⁵ ions/cm²).[11]
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Set the wafer tilt and twist angles to minimize ion channeling, which can lead to a deeper

and less controlled doping profile.

Implantation Process:

Evacuate the system to high vacuum.

Initiate the ion beam and scan it across the wafer surface to ensure a uniform implant.

Monitor the dose in real-time until the target dose is reached.

Post-Implantation Annealing:

Remove the wafer from the implanter.

If a photoresist mask was used, strip it using an appropriate solvent or plasma ashing.

Perform a post-implant anneal. A common method is Rapid Thermal Annealing (RTA),

where the wafer is heated to a high temperature (e.g., >1000°C) for a short duration (e.g.,

a few seconds) in an inert atmosphere (e.g., N₂ or Ar). This activates the dopants while

minimizing their diffusion.

Protocol 2: Doping via B₂H₆ Plasma Doping (PLAD)

This protocol outlines the formation of an ultra-shallow p-type layer using a plasma doping

system.

Substrate Preparation:

Begin with a clean, n-type silicon wafer.

A thin native oxide layer is typically present on the surface.

PLAD System Setup:

Load the wafer into the PLAD process chamber.

Evacuate the chamber to a base pressure.
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Introduce the process gas, typically a dilute mixture of diborane (B₂H₆) in a carrier gas like

helium or hydrogen.

Plasma Doping Process:

Generate a plasma in the chamber using an RF source.

Apply a series of high-voltage negative pulses (e.g., -1.2 kV) to the wafer stage (platen).

[11]

The positive boron ions in the plasma are accelerated across the plasma sheath and

implanted into the wafer surface.

The process duration and pulse frequency control the final dose.

Post-Doping Annealing:

Vent the chamber and remove the wafer.

Perform a post-doping anneal, such as a lamp-based spike RTP, to activate the boron

dopants and repair surface damage.[11]

Protocol 3: Neutron Detector Fabrication with Enriched Boron-10

This protocol describes the conceptual steps for using enriched Boron-10 as a neutron

conversion layer on a semiconductor device.

Device Fabrication:

Fabricate a semiconductor device capable of detecting charge, such as a p-i-n diode or a

planar sensor with electrodes, on a high-resistivity silicon substrate.

Ensure the device has appropriate contacts for applying a bias voltage and reading out the

signal.

Boron-10 Deposition:

Obtain a high-purity, enriched Boron-10 source material.
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Deposit a thin layer of Boron-10 onto the active surface of the fabricated detector. This

can be done using techniques like physical vapor deposition (e.g., sputtering or electron-

beam evaporation).

The thickness of the Boron-10 layer is a critical parameter that affects detection efficiency.

Device Operation:

Place the detector in a thermal neutron field.

Apply a reverse bias voltage to the device to create a depletion region with a low leakage

current.

When a neutron is captured by a ¹⁰B atom, the resulting alpha and ⁷Li particles create a

trail of electron-hole pairs in the semiconductor's depletion region.

The charge carriers are swept by the electric field to the electrodes, generating a

detectable current pulse, which is processed by external electronics.

Data Presentation
Table 1: Comparison of Quantitative Results for Advanced Boron Doping Techniques

This table summarizes the performance of various ultra-low energy (ULE) boron doping

methods for creating ultra-shallow junctions, with an equivalent implant condition of 500 eV and

1x10¹⁵ B/cm².
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Doping
Technique

Ion Species
Nominal
Energy

Nominal Dose
(ions/cm²)

Resulting
Sheet
Resistance
(Rₛ) (Ω/sq)

Beam-Line

Implant
¹¹B⁺ 500 eV 1x10¹⁵ ~1400

Beam-Line

Implant
BF₂⁺ 2.5 keV 1x10¹⁵ ~1600

Beam-Line

Implant
B₁₈H₂₂⁺ 10 keV 5.56x10¹³ ~1400

Beam-Line

Implant
C₂B₁₀H₁₂⁺ 4.6 keV 1x10¹⁴ ~1550

Plasma Doping

(PLAD)
B₂H₆ -1.2 kV 5x10¹⁵ (total) ~1400

Plasma Doping

(PLAD)
BF₃ -1.7 kV 4x10¹⁵ (total) ~1550

(Data synthesized from a comparative study on ULE doping techniques.[11])

Table 2: Simulated Parameters for Boron Diffused Emitters in Silicon Solar Cells

This table shows the effect of varying the peak dopant concentration of boron on the properties

of a diffused emitter in a silicon solar cell simulation.
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Peak Dopant
Concentration
(Nₘₐₓ) (cm⁻³)

Emitter Depth
(µm)

Emitter Sheet
Resistance
(ρₛq) (Ω/sq)

Emitter
Saturation
Current (J₀ₑ)
(fA/cm²)

Emitter
Collection
Efficiency
(IQEₑ) (%)

1.6 x 10¹⁷ 0.182 9670 24.5 100

3.9 x 10¹⁷ 0.256 4530 31.4 99.8

1.6 x 10¹⁸ 0.395 1340 46.8 98.4

3.9 x 10¹⁸ 0.469 632 59.9 95.1

1.6 x 10¹⁹ 0.598 211 85.3 87.2

3.9 x 10¹⁹ 0.732 99.7 124 80.6

1.6 x 10²⁰ 0.867 37.9 113 53.3

(Data sourced from a simulation study on silicon solar cells.[9])
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Caption: Experimental workflow for the Boron Ion Implantation process.
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Caption: Experimental workflow for Plasma Doping (PLAD) using B₂H₆.

Caption: Logical diagram of p-type doping in silicon with boron.
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Caption: Logical workflow for a Boron-10 based neutron detector.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. youtube.com [youtube.com]

2. Boron Solutions for Electronics | Borates Today [borates.today]

3. 2. Semiconductor Doping Technology [iue.tuwien.ac.at]

4. mrcet.com [mrcet.com]

5. preciseceramic.com [preciseceramic.com]

6. mdpi.com [mdpi.com]

7. bakerhughes.com [bakerhughes.com]

8. novapublishers.com [novapublishers.com]

9. chalcogen.ro [chalcogen.ro]

10. researchgate.net [researchgate.net]

11. sst.semiconductor-digest.com [sst.semiconductor-digest.com]

12. mdpi.com [mdpi.com]

13. researchgate.net [researchgate.net]

14. US8618514B2 - Ion implantation device and a method of semiconductor manufacturing
by the implantation of boron hydride cluster ions - Google Patents [patents.google.com]

15. researchgate.net [researchgate.net]

16. The Complete Guide to Doping in Semiconductors: What Is it and Why Is it Necessary?
[waferworld.com]

17. US5763320A - Boron doping a semiconductor particle - Google Patents
[patents.google.com]

To cite this document: BenchChem. [Application Notes: Boron-10 in Semiconductor Doping].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1234237#use-of-boron-10-in-semiconductor-doping-
processes]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b1234237?utm_src=pdf-custom-synthesis
https://www.youtube.com/watch?v=c3etNvIqHLM
https://borates.today/boron-solutions-electronics/
https://www.iue.tuwien.ac.at/phd/wittmann/node7.html
https://mrcet.com/downloads/digital_notes/EEE/EDC%20Lecture%20Notes.pdf
https://www.preciseceramic.com/blog/boron-carbide-b10-for-effective-neutron-shielding-in-nuclear-radiation.html
https://www.mdpi.com/2076-3417/14/10/4269
https://www.bakerhughes.com/sites/bakerhughes/files/2024-01/boron-10_lined_proportional_neutron_detectors.pdf
https://www.novapublishers.com/wp-content/uploads/2019/08/978-1-62618-097-0_ch4.pdf
https://chalcogen.ro/63_NawazA.pdf
https://www.researchgate.net/figure/Experimental-setup-used-for-the-boron-doping-process_fig1_324733101
https://sst.semiconductor-digest.com/2010/03/comparative-study-of-advanced-boron-based-ule-doping/
https://www.mdpi.com/1996-1944/18/3/621
https://www.researchgate.net/publication/363018017_Boron_Doping_in_Next-Generation_Materials_for_Semiconductor_Device
https://patents.google.com/patent/US8618514B2/en
https://patents.google.com/patent/US8618514B2/en
https://www.researchgate.net/publication/263990177_Ion_Implantation_for_Semiconductor_Doping_and_Materials_Modification
https://www.waferworld.com/post/the-complete-guide-to-doping-in-semiconductors-what-is-it-and-why-is-it-necessary
https://www.waferworld.com/post/the-complete-guide-to-doping-in-semiconductors-what-is-it-and-why-is-it-necessary
https://patents.google.com/patent/US5763320A/en
https://patents.google.com/patent/US5763320A/en
https://www.benchchem.com/product/b1234237#use-of-boron-10-in-semiconductor-doping-processes
https://www.benchchem.com/product/b1234237#use-of-boron-10-in-semiconductor-doping-processes
https://www.benchchem.com/product/b1234237#use-of-boron-10-in-semiconductor-doping-processes
https://www.benchchem.com/product/b1234237#use-of-boron-10-in-semiconductor-doping-processes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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